

# PRMT3 Dysregulation in Human Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Protein Arginine Methyltransferase 3 (PRMT3) is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes through the asymmetric dimethylation of arginine residues on its substrates.[1] Predominantly located in the cytoplasm, PRMT3 is distinguished from other PRMT family members by a unique N-terminal zinc-finger domain that contributes to its substrate specificity.[2][3] Dysregulation of PRMT3 expression and activity has been increasingly implicated in the pathogenesis of several human diseases, most notably cancer, metabolic disorders, and cardiovascular diseases. This technical guide provides a comprehensive overview of the current understanding of PRMT3 dysregulation, its molecular consequences, and its potential as a therapeutic target. We present quantitative data on PRMT3 dysregulation, detailed experimental protocols for its study, and visual representations of key signaling pathways.

### **PRMT3: Structure and Function**

PRMT3 is a 531-amino acid protein that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues, resulting in the formation of asymmetric dimethylarginine (aDMA).[2] Its structure consists of a conserved catalytic core and a distinctive N-terminal C2H2-type zinc-finger domain.[2][3] This zinc-finger domain is crucial for substrate recognition, with ribosomal protein S2 (rpS2) being one of its



first identified and major in-vivo substrates.[4][5] The methylation of rpS2 by PRMT3 is involved in the maturation of the 80S ribosome.[5]

Beyond its role in ribosome biogenesis, PRMT3 methylates a variety of non-histone proteins, thereby influencing processes such as signal transduction, gene regulation, and protein stability.[1][2]

## **Dysregulation of PRMT3 in Human Diseases**

Aberrant PRMT3 expression is a common feature in several human pathologies. The following sections summarize the key findings in major disease areas.

#### Cancer

Elevated PRMT3 levels are associated with the progression and poor prognosis of various cancers.[6]

- Glioblastoma (GBM): PRMT3 is significantly overexpressed in GBM compared to normal brain tissue and is associated with a poorer overall survival rate.[7][8] It promotes GBM progression by enhancing the stability and activity of Hypoxia-Inducible Factor 1α (HIF1α), a key regulator of glycolysis and angiogenesis.[8][9][10]
- Hepatocellular Carcinoma (HCC): Increased PRMT3 expression in HCC correlates with poor
  patient prognosis.[11] PRMT3 promotes HCC cell proliferation, migration, and invasion.[11] It
  also contributes to immune evasion by upregulating the expression of Programmed DeathLigand 1 (PD-L1) through a pathway involving Pyruvate Dehydrogenase Kinase 1 (PDHK1)
  and lactate production.[12]
- Colorectal Cancer (CRC): PRMT3 is upregulated in colorectal cancer and promotes tumorigenesis by stabilizing the c-MYC oncoprotein.[13] Furthermore, by methylating and stabilizing HIF1α, PRMT3 enhances angiogenesis in CRC.[14]
- Other Cancers: PRMT3 dysregulation has also been implicated in endometrial carcinoma, invasive micropapillary carcinoma of the breast, and resistance to chemotherapy in liver cancer.[6]

#### **Metabolic and Cardiovascular Diseases**



PRMT3 plays a significant role in metabolic regulation, and its dysregulation is linked to metabolic and cardiovascular disorders.

- Non-Alcoholic Fatty Liver Disease (NAFLD): PRMT3 expression is increased in NAFLD.[15]
   [16] It promotes hepatic lipogenesis by acting as a transcriptional co-activator for Liver X
   Receptor α (LXRα), a key regulator of lipid metabolism.[15][16][17] Palmitic acid, a saturated fatty acid, can induce the translocation of PRMT3 to the nucleus, enhancing its interaction with LXRα.[15][16]
- Cardiovascular Disease: PRMT3 is implicated in vascular calcification associated with chronic kidney disease, a process also linked to its regulation of HIF-1α.[1][18]

# Quantitative Data on PRMT3 Dysregulation and Inhibition

This section provides a summary of quantitative data related to PRMT3 expression in diseases and the potency of its inhibitors.

| Disease                                         | Tissue/Cell Line                              | Change in PRMT3<br>Expression                             | Reference |
|-------------------------------------------------|-----------------------------------------------|-----------------------------------------------------------|-----------|
| Glioblastoma (GBM)                              | GBM tissues vs.<br>normal brain               | Significantly enriched (based on fold change and p-value) | [10]      |
| Hepatocellular<br>Carcinoma (HCC)               | HCC tissues vs.<br>adjacent normal<br>tissues | Significantly upregulated                                 |           |
| Colorectal Cancer<br>(CRC)                      | CRC tissues vs.<br>adjacent normal<br>tissues | Upregulated                                               | [13]      |
| Non-Alcoholic Fatty<br>Liver Disease<br>(NAFLD) | Liver tissue from<br>NAFLD patients           | Increased expression and binding with LXRa                | [15][16]  |

Table 1: Dysregulation of PRMT3 Expression in Various Diseases.



| Inhibitor   | Target | IC50                                        | Cell Line | Reference |
|-------------|--------|---------------------------------------------|-----------|-----------|
| SGC707      | PRMT3  | 31 nM<br>(biochemical)                      | -         | [12][19]  |
| SGC707      | PRMT3  | 225 nM (in-cell,<br>endogenous<br>H4R3me2a) | HEK293    | [20]      |
| SGC707      | PRMT3  | 91 nM (in-cell,<br>exogenous<br>H4R3me2a)   | HEK293    | [20]      |
| Compound 29 | PRMT3  | ~10-36 nM<br>(biochemical)                  | -         | [18]      |
| Compound 30 | PRMT3  | ~10-36 nM<br>(biochemical)                  | -         | [18]      |
| Compound 36 | PRMT3  | ~10-36 nM<br>(biochemical)                  | -         | [18]      |

Table 2: Potency of Selected PRMT3 Inhibitors.

| Parameter         | Value                             | Substrate     | Reference |
|-------------------|-----------------------------------|---------------|-----------|
| Specific Activity | 0.24 densitometer<br>units/min/µg | GST-GAR       | [21]      |
| kcat              | 54 /h                             | Not specified | [22]      |

Table 3: Kinetic Parameters of PRMT3.

## **Key Signaling Pathways Involving PRMT3**

The following diagrams, generated using the DOT language, illustrate the central role of PRMT3 in key signaling pathways implicated in disease.

## PRMT3-HIF1α Signaling in Cancer





Click to download full resolution via product page

Caption: PRMT3 stabilizes HIF1 $\alpha$  by methylation, promoting glycolysis, angiogenesis, and tumor growth.

## PRMT3-LXRα Signaling in Hepatic Lipogenesis





Click to download full resolution via product page



Caption: PRMT3 acts as a co-activator for LXR $\alpha$ , driving hepatic lipogenesis and contributing to fatty liver disease.

## **PRMT3** in PD-L1 Mediated Immune Evasion





Click to download full resolution via product page



Caption: PRMT3 promotes PD-L1 expression and immune evasion through a metabolicepigenetic axis.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to study PRMT3.

#### Western Blot for PRMT3 Detection

This protocol is adapted for the detection of PRMT3 in human cell lines.

- 1. Cell Lysate Preparation: a. Culture cells to 70-80% confluency. b. Wash cells twice with ice-cold PBS. c. Add 1 mL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to a 10 cm dish. d. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
- 2. SDS-PAGE and Protein Transfer: a. Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom. c. Transfer proteins to a PVDF membrane at 100V for 1 hour in a cold room or with an ice pack.
- 3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against PRMT3 (diluted in 5% milk/TBST according to the manufacturer's recommendation) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
- 4. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes.
- c. Visualize the protein bands using a chemiluminescence imaging system.[14]



# Co-Immunoprecipitation (Co-IP) for PRMT3 Interacting Proteins

This protocol describes the co-immunoprecipitation of PRMT3 and its binding partners from cell lysates.[7][22][23][24]

- 1. Cell Lysate Preparation: a. Prepare cell lysates as described in the Western Blot protocol (Section 5.1), using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors).
- 2. Pre-clearing the Lysate: a. Add 20-30  $\mu$ L of Protein A/G agarose beads to 1 mg of protein lysate. b. Incubate for 1 hour at 4°C on a rotator. c. Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant.
- 3. Immunoprecipitation: a. Add 1-5  $\mu$ g of the primary antibody against PRMT3 to the precleared lysate. b. Incubate for 2-4 hours or overnight at 4°C on a rotator. c. Add 30-50  $\mu$ L of Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.
- 4. Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Discard the supernatant and wash the beads three to five times with 1 mL of ice-cold lysis buffer.
- 5. Elution and Analysis: a. Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the proteins. b. Centrifuge to pellet the beads and collect the supernatant. c. Analyze the eluted proteins by Western Blotting as described in Section 5.1, probing for both PRMT3 and the putative interacting protein.

#### In Vitro PRMT3 Methylation Assay

This radioactive filter-based assay measures the enzymatic activity of recombinant PRMT3.[25] [26][27]

- 1. Reaction Setup: a. In a 1.5 mL microfuge tube, prepare a 30 μL reaction mixture containing:
- 1x Methylation Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
- 1-2 μg of substrate (e.g., recombinant rpS2 or a GAR-containing peptide)
- 0.2-0.5 μg of recombinant PRMT3
- 1 μCi of S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)



- 2. Incubation: a. Incubate the reaction mixture at 30°C for 1-2 hours.
- 3. Stopping the Reaction and Analysis: a. Stop the reaction by adding 10  $\mu$ L of 4x Laemmli sample buffer and boiling at 95°C for 5 minutes. b. Separate the reaction products by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Visualize the methylated substrate by autoradiography.

## **Therapeutic Targeting of PRMT3**

The clear involvement of PRMT3 in the pathogenesis of various diseases, particularly cancer, has made it an attractive target for drug development. Several small molecule inhibitors of PRMT3 have been developed, with SGC707 being a well-characterized, potent, and selective allosteric inhibitor.[12][19] These inhibitors serve as valuable chemical probes to further elucidate the biological functions of PRMT3 and as potential starting points for the development of novel therapeutics.

### Conclusion

PRMT3 is a key regulator of diverse cellular processes, and its dysregulation is a significant contributor to the development and progression of multiple human diseases. The intricate signaling pathways governed by PRMT3, particularly in the context of cancer and metabolic disorders, offer promising avenues for therapeutic intervention. The continued development of specific and potent PRMT3 inhibitors, coupled with a deeper understanding of its biological roles through the application of robust experimental methodologies, holds great promise for the future of targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. PRMT3 methylates HIF-1α to enhance the vascular calcification induced by chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 2. Protein arginine methylation of non-histone proteins and its role in diseases PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. PRMT3 is a ribosomal protein methyltransferase that affects the cellular levels of ribosomal subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT3 protein arginine methyltransferase 3 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 6. PRMT3-Mediated Arginine Methylation of METTL14 Promotes Malignant Progression and Treatment Resistance in Endometrial Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. Targeting protein arginine methyltransferase 5 inhibits colorectal cancer growth by decreasing arginine methylation of eIF4E and FGFR3 PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dynamic Arginine Methylation of YBX1 Relay Controls Its Phase Separation and Chemoradiotherapy Resistance in Rectal Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRMT3 drives PD-L1-mediated immune escape through activating PDHK1-regulated glycolysis in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arginine methyltransferase PRMT3 promote tumorigenesis through regulating c-MYC stabilization in colorectal cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. PRMT3 regulates hepatic lipogenesis through direct interaction with LXRα PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 18. PRMT3 methylates HIF-1α to enhance the vascular calcification induced by chronic kidney disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Profiling Substrates of Protein Arginine N-Methyltransferase 3 with S-Adenosyl-L-methionine Analogues PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 22. creative-diagnostics.com [creative-diagnostics.com]



- 23. assaygenie.com [assaygenie.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. In vitro Methylation Assay to Study Protein Arginine Methylation PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdanderson.org [mdanderson.org]
- 27. mdanderson.org [mdanderson.org]
- To cite this document: BenchChem. [PRMT3 Dysregulation in Human Diseases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587382#prmt3-dysregulation-in-human-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com